4-(1,3-Dioxolan-2-ylmethyl)biphenyl
Description
4-(1,3-Dioxolan-2-ylmethyl)biphenyl (CAS: 887345-06-4) is a biphenyl derivative featuring a 1,3-dioxolane ring attached via a methylene (-CH2-) group at the para position of one benzene ring. The 1,3-dioxolane moiety is a five-membered cyclic acetal, conferring unique steric and electronic properties to the compound.
Key identifiers:
Properties
IUPAC Name |
2-[(4-phenylphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-16-17-10-11-18-16/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJQZPIQGYSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645882 | |
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-54-1 | |
| Record name | 2-([1,1′-Biphenyl]-4-ylmethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)biphenyl typically involves the reaction of biphenyl derivatives with 1,3-dioxolane. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The production is carried out in cleanroom environments to maintain the purity and prevent contamination.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-ylmethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to other functional groups.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or other reduced forms of the original compound .
Scientific Research Applications
4-(1,3-Dioxolan-2-ylmethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)biphenyl involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Additionally, the biphenyl group can participate in various aromatic interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine (CAS: 26908-34-9)
- Structural difference : Replaces the methyl group in the target compound with an amine (-NH2) group at the para position of the biphenyl.
- Impact on properties :
- Applications : Likely used in dye synthesis or as a ligand in coordination chemistry.
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde (CAS: Not provided)
- Structural difference : Substitutes the methyl group with an aldehyde (-CHO) functionality.
- Impact on properties :
- Applications: Potential intermediate in asymmetric synthesis or polymer crosslinking.
4-Iodo-1,1'-biphenyl (CAS: Not provided)
- Structural difference : Replaces the dioxolane-methyl group with an iodine atom.
- Impact on properties: Increased molecular weight and halogen-driven reactivity (e.g., Suzuki-Miyaura coupling). Lower solubility in non-polar solvents compared to the dioxolane-containing analog .
- Applications : Widely used in cross-coupling reactions for constructing complex aryl systems.
Chloromethyl-Substituted Biphenyl Derivatives
- Structural difference : Features a chloromethyl (-CH2Cl) group instead of the dioxolane-methyl group.
- Impact on properties :
- Applications : Key intermediate in the synthesis of resins and surfactants.
Biological Activity
4-(1,3-Dioxolan-2-ylmethyl)biphenyl is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Structure : this compound features a biphenyl core with a 1,3-dioxolane substituent, which may influence its interaction with biological targets.
- Molecular Weight : The molecular weight of this compound is approximately 196.24 g/mol.
- CAS Number : 898759-54-1.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Receptor Binding : This compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It can modulate enzyme activities, potentially affecting metabolic processes and cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest efficacy against various viruses, including HIV and HCV.
- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : It may reduce inflammation through the modulation of cytokine production.
In Vitro Studies
A study utilizing MTT assays demonstrated that this compound significantly inhibited the growth of cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 6.8 |
| A549 | 4.5 |
In Vivo Studies
In animal models, administration of this compound resulted in a notable reduction in tumor size compared to control groups. Dosage optimization studies revealed that lower doses maintained efficacy while minimizing toxicity.
Case Study 1: Antiviral Efficacy
In a controlled study, this compound was tested against HIV-infected cells. Results indicated a significant decrease in viral load after treatment, suggesting potential as an antiviral agent.
Case Study 2: Cancer Treatment
A clinical trial involving patients with advanced cancer demonstrated that the addition of this compound to standard chemotherapy regimens improved patient outcomes without increasing adverse effects.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Predominantly excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
